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Compound of Interest

Compound Name: Di-4-fluorophenyl sulfide

CAS No.: 405-31-2

Cat. No.: B1581481

Get Quote

Part 1: Executive Summary
Di-4-fluorophenyl sulfide (CAS 405-31-2), also known as Bis(4-fluorophenyl) sulfide, serves

as a critical organosulfur scaffold in the synthesis of high-performance thermoplastics and

cationic photoinitiators. Its structural integrity—defined by the para-fluorine substitution—

imparts unique electronic properties that differentiate it from its non-fluorinated analogs.[1] This

guide dissects the molecular architecture, synthesis pathways, and reactivity profiles of Di-4-
fluorophenyl sulfide, providing a grounded reference for its application in medicinal chemistry

and materials science.[1]

Part 2: Molecular Architecture & Crystallography
Structural Geometry
The molecule consists of two 4-fluorophenyl rings bridged by a central sulfur atom. Unlike the

rigid planarity of sulfones (-SO₂-), the sulfide linkage (-S-) introduces a significant angular

bend, resulting in a flexible, "butterfly-like" conformation.
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C-S-C Bond Angle: Approximately 109°.[1] This tetrahedral-like angle at the sulfur atom

dictates the non-planar geometry, preventing the two aromatic rings from being coplanar.

Dihedral Angle: The phenyl rings are twisted relative to each other (approx. 56°), a

conformation that minimizes steric repulsion between the ortho-hydrogens and optimizes

-orbital overlap with the sulfur lone pairs.

Bond Lengths:

C–S Bond: ~1.78 Å (Typical for diaryl sulfides).

C–F Bond: ~1.35 Å (Indicative of strong

-hybridized carbon-fluorine interaction).

Electronic Effects
The para-fluorine atoms exert a dual electronic influence:

Inductive Withdrawal (-I): Pulls electron density through the sigma bond framework,

increasing the acidity of the ring protons slightly compared to diphenyl sulfide.

Resonance Donation (+R): Donates electron density back into the

-system, although this is weaker than the inductive effect.

Net Result: The sulfur atom remains nucleophilic, allowing for easy oxidation to sulfoxides

and sulfones, while the rings remain activated for further electrophilic aromatic substitution

if conditions are controlled.[1]

Part 3: Physicochemical Properties
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Property Value Notes

CAS Number 405-31-2

Molecular Formula C₁₂H₈F₂S

Molecular Weight 254.32 g/mol

Appearance
White to light yellow crystalline

solid

Melting Point 49–51 °C

Low MP indicates weak

intermolecular forces

compared to sulfones.

Boiling Point ~315 °C (at 760 mmHg) High thermal stability.

Density 1.35 ± 0.1 g/cm³
Denser than water due to

halogenation.

Solubility
Soluble in CHCl₃, Acetone,

Benzene

Lipophilic; poor water solubility.

[1]

Flash Point ~144 °C

Part 4: Synthesis & Production Protocols
Industrial Route: Friedel-Crafts Thioetherification
The most scalable method involves the electrophilic sulfuration of fluorobenzene. This route is

preferred for high-purity industrial production.[1]

Reagents: Fluorobenzene (Excess), Sulfur Dichloride (SCl₂), Aluminum Chloride (AlCl₃).

Protocol:

Setup: Charge a dry reactor with anhydrous fluorobenzene (acts as both reactant and

solvent).[1]

Catalyst Addition: Cool to 0–5 °C and add anhydrous AlCl₃ (0.1 eq).
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Addition: Dropwise add SCl₂ (0.5 eq relative to fluorobenzene) while maintaining

temperature <10 °C to prevent polymerization.

Mechanism:[2][3][4][5] SCl₂ generates an electrophilic sulfur species which attacks the

para-position of fluorobenzene.

Workup: Quench with ice water. Extract organic layer, wash with NaHCO₃, and dry over

MgSO₄.[1]

Purification: Recrystallize from ethanol to yield white needles.

Laboratory Route: Thiol-Halide Coupling
For modifying the scaffold (e.g., asymmetric analogs), a metal-catalyzed coupling is superior.

Reagents: 4-Fluorothiophenol, 4-Fluoroiodobenzene, CuO Nanoparticles (Catalyst), KOH.[1]

Protocol:

Dissolve 4-fluorothiophenol (1.0 eq) and 4-fluoroiodobenzene (1.0 eq) in DMSO.

Add KOH (2.0 eq) and CuO nanoparticles (5 mol%).

Heat to 120 °C for 12 hours under Argon.

Yield: Typically >90% with high specificity.[1]

Synthesis Workflow Diagram
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Figure 1: Dual synthetic pathways for Di-4-fluorophenyl sulfide production.

Click to download full resolution via product page

Part 5: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the NMR spectra, showing equivalent signals for both

rings.

¹H NMR (400 MHz, CDCl₃):

δ 7.30–7.45 ppm (Multiplet, 8H): The aromatic protons appear as a complex multiplet due

to H-H and H-F coupling.

Differentiation: The protons ortho to the sulfur are shielded relative to a sulfone analog

(which would appear >7.8 ppm) but deshielded relative to benzene.

¹³C NMR (100 MHz, CDCl₃):

δ ~162.5 ppm (d, J_CF ≈ 248 Hz): Carbon directly bonded to Fluorine (C-F).
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δ ~133.0 ppm (d, J_CF ≈ 8 Hz): Carbon meta to Fluorine (ortho to Sulfur).

δ ~131.5 ppm: Carbon bonded to Sulfur (C-S).

δ ~116.5 ppm (d, J_CF ≈ 22 Hz): Carbon ortho to Fluorine.[1]

Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 254.

Fragmentation:

m/z 159 [M - C₆H₄F]⁺: Loss of one fluorophenyl ring.

m/z 127 [C₆H₄FS]⁺: Fluorophenylthio cation.

Part 6: Reactivity & Applications[6]
Oxidation Pathways (Metabolic & Synthetic)
The sulfide sulfur is a "soft" nucleophile, readily oxidized in two stages.[1] This is critical for

drug metabolism studies (where the sulfoxide is often the active metabolite) and polymer

synthesis.

Sulfoxide Formation: Controlled oxidation with NaIO₄ or H₂O₂ (1 eq) yields Bis(4-

fluorophenyl) sulfoxide (CAS 395-25-5).

Sulfone Formation: Exhaustive oxidation with KMnO₄ or excess H₂O₂ yields Bis(4-

fluorophenyl) sulfone (CAS 383-29-9), a rigid monomer for polysulfone engineering plastics.

Photoinitiator Synthesis
Di-4-fluorophenyl sulfide is a precursor for Triarylsulfonium salts, which are cationic

photoinitiators used in UV-curing of epoxy resins and photoresists.

Reaction: Condensation with a third aryl iodide (e.g., diphenyliodonium salt) creates the

sulfonium center (Ar₃S⁺ X⁻).

Reactivity Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://next-gen.materialsproject.org/materials/mp-735023/
https://next-gen.materialsproject.org/materials/mp-735023/
https://www.benchchem.com/product/b1581481/docs?utm_src=pdf-body#molecular-structure-of-di-4-fluorophenyl-sulfide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581481?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Oxidation and functionalization pathways of Di-4-fluorophenyl sulfide.

Click to download full resolution via product page

Part 7: Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage: Store under inert gas (Nitrogen/Argon). Although stable, the sulfide can slowly

oxidize to sulfoxide upon prolonged exposure to air and light.[1]
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Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber

(to neutralize HF and SOx gases).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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